Formamidine-13C Acetate

Description

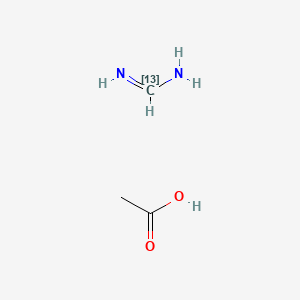

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;(13C)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOLVIIHTDKJRY-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.[13CH](=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675911 | |

| Record name | Acetic acid--(~13~C)methanimidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215714-80-9, 1215774-22-3 | |

| Record name | Acetic acid--(~13~C)methanimidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | acetic acid;(13C)methanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Isotopic Labeling in Tracing Molecular Transformations

Isotopic labeling is a fundamental technique in which an atom within a molecule is substituted with one of its isotopes, which has a different number of neutrons but nearly identical chemical properties. wikipedia.org The use of stable, non-radioactive isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) is central to modern chemical and biochemical research. symeres.com Unlike the highly abundant ¹²C, the ¹³C isotope possesses a nuclear spin, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsigmaaldrich.com This property allows scientists to selectively monitor the position of the ¹³C label within a molecule.

The primary significance of isotopic labeling lies in its ability to provide unambiguous insights into reaction mechanisms and metabolic pathways. acs.org By introducing a ¹³C-labeled compound into a reaction, researchers can track the labeled carbon atom as it moves from reactant to intermediate to final product. wikipedia.org Analytical techniques such as NMR spectroscopy and Mass Spectrometry (MS) can distinguish between the labeled and unlabeled molecules, providing direct evidence of bond formations and cleavages. symeres.com This approach is crucial for:

Elucidating Reaction Mechanisms: Confirming the proposed pathway of a chemical reaction by identifying which atoms are transferred and how molecular skeletons are rearranged.

Mapping Metabolic Pathways: Tracing the journey of a labeled substrate through a series of enzymatic reactions within a biological system to understand cellular processes. acs.org

Structural Characterization: Aiding in the assignment of complex NMR spectra for large biomolecules like proteins and nucleic acids. utoronto.caacs.org

Without isotopic labeling, determining these intricate details would be significantly more challenging, often relying on indirect evidence and inference. The ability to "see" a specific atom's journey provides a definitive map of molecular transformations. nih.gov

Role of Formamidine Acetate As a Precursor in Synthetic and Mechanistic Investigations

Formamidine (B1211174) acetate (B1210297) is a versatile and valuable building block in organic synthesis. hschemraw.comcymitquimica.com It is a stable, non-hygroscopic crystalline solid that serves as a convenient source of the formamidine moiety. cymitquimica.comfengchengroup.com Its utility spans the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to advanced materials. hschemraw.comfengchengroup.comhschemraw.com

One of its most prominent roles is in the construction of nitrogen-containing heterocyclic compounds. It is widely used as a condensing agent for the preparation of pyrimidines and imidazoles. ottokemi.com For instance, formamidine acetate can react with ketones in a one-step process to yield 4,5-disubstituted pyrimidines, a core structure in many biologically active molecules. baranlab.org It is also a key intermediate in the synthesis of specific pharmaceutical agents and can be used to create derivatives of thiazole. fengchengroup.com

In recent years, formamidine acetate has gained significant attention in materials science, particularly in the fabrication of perovskite solar cells (PSCs). rsc.org It is used as an additive to regulate the crystallization of perovskite films, leading to materials with fewer defects and improved performance and stability. researchgate.netrsc.orgacs.org The ability of formamidine acetate to modulate crystal growth has been shown to enhance the power conversion efficiency of these next-generation solar energy devices. acs.org

Table 1: Selected Applications of Formamidine Acetate in Synthesis This table is interactive and allows for sorting.

| Field | Application | Significance | Reference(s) |

|---|---|---|---|

| Pharmaceuticals | Synthesis of pyrimidine (B1678525) and imidazole (B134444) heterocycles | Building blocks for active pharmaceutical ingredients (APIs) | ottokemi.com |

| Pharmaceuticals | Intermediate for specific drugs | Used in the synthesis of various antibacterial and antiviral agents | hschemraw.comfengchengroup.com |

| Agrochemicals | Precursor for herbicides and pesticides | Provides a key structural component for agriculturally active compounds | fengchengroup.comhschemraw.com |

| Materials Science | Additive for Perovskite Solar Cells (PSCs) | Regulates crystal growth, reduces defects, and improves device efficiency and stability | rsc.orgresearchgate.netacs.org |

| Organic Synthesis | One-step synthesis of pyrimidines from ketones | Offers a mild and operationally simple method for creating important heterocyclic structures | baranlab.org |

Scope and Research Imperatives for Formamidine 13c Acetate Studies

Isotopic Enrichment Methodologies for Carbon-13 Incorporation

The introduction of a carbon-13 (¹³C) isotope into the formamidine structure is key for its use in applications such as nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis. acgpubs.org The ¹³C isotope possesses a non-zero nuclear spin, making it NMR-active and allowing for detailed structural and dynamic studies of molecules into which it is incorporated. nih.gov

Directed Synthesis of [¹³C]-Formamidine Acetate

The direct synthesis of this compound relies on established methods for preparing the unlabeled compound, but utilizes a ¹³C-labeled precursor as the starting material. Two primary routes are commonly employed:

From [¹³C]-Cyanamide: A robust method involves the catalytic hydrogenation of cyanamide (B42294). In this process, a solution of [¹³C]-cyanamide in aqueous acetic acid is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon. rsc.org This approach is advantageous for producing highly pure this compound. The reaction involves the reduction of the nitrile group in cyanamide to the corresponding aminomethylene group of formamidine.

From [formyl-¹³C]-Triethyl Orthoformate: An alternative synthesis involves the reaction of a ¹³C-labeled triethyl orthoformate with ammonia (B1221849) and acetic acid. isotope.com In a typical procedure, [formyl-¹³C]-triethyl orthoformate is heated with glacial acetic acid while ammonia gas is bubbled through the mixture. The desired [¹³C]-Formamidine Acetate precipitates from the solution upon cooling and can be isolated in high yield. isotope.com This method avoids the use of potentially toxic reagents and is adaptable for producing N,N'-disubstituted formamidines by replacing ammonia with primary amines. isotope.com

Precursor Labeling Approaches for Formamidine-¹³C Acetate Synthesis

The synthesis of isotopically labeled this compound is fundamentally dependent on the availability of ¹³C-enriched precursors. The carbon-13 atom is typically introduced at an early stage, starting from simple, commercially available ¹³C sources.

[¹³C]-Cyanamide: The synthesis of ¹³C-labeled cyanamide can be achieved through methods like the Kolbe nitrile synthesis, where a labeled cyanide source, such as potassium [¹³C]-cyanide (K¹³CN), is reacted with an appropriate substrate. nih.gov For instance, reaction of K¹³CN with 2-bromopropionic acid introduces the ¹³C-labeled nitrile group. nih.govoup.com [¹¹C]-Cyanamide has also been produced via proton irradiation of calcium nitride for applications in positron emission tomography (PET), a technique that could be adapted for stable isotopes. researchgate.net

[formyl-¹³C]-Triethyl Orthoformate: This key precursor is commercially available and serves as a direct source of the labeled formyl group. isotope.comchemicalbook.com Its synthesis can be traced back to fundamental ¹³C sources like [¹³C]-carbon dioxide or [¹³C]-formic acid. rsc.orguva.es For example, [¹³C]-formic acid can be produced by the hydrogenation of [¹³C]-CO₂. google.comacs.org The labeled formic acid can then be converted to the orthoester. The reaction between triethyl orthoformate and acetone (B3395972) has been used to prepare labeled pyranones, demonstrating its utility in introducing ¹³C atoms into cyclic systems. nih.govresearchgate.net

[¹³C]-Formamide: Labeled formamide (B127407) is another versatile precursor. isotope.com It can be synthesized from the reaction of [¹³C]-formic acid and ammonia. acs.org Recent studies have also shown the direct synthesis of formamide from CO₂ and water using nickel-iron nitride heterostructures under hydrothermal conditions, a pathway that could be adapted for isotopic labeling using ¹³CO₂. acs.org

Advanced Synthetic Pathways to Formamidine Scaffolds

Beyond the direct synthesis of this compound, a variety of advanced methods have been developed to construct the formamidine scaffold, often with substitution on the nitrogen atoms. These pathways include catalytic, condensation, and electrochemical routes.

Catalytic Approaches for Formamidine Derivative Formation

Catalysis offers efficient and environmentally friendly routes to formamidine derivatives. Both homogeneous and heterogeneous catalysts have been successfully employed.

A simple and effective method uses iron(III) chloride (FeCl₃) as a catalyst for the synthesis of N,N'-diarylformamidines from primary aryl amines and triethyl orthoformate at room temperature. Current time information in Bangalore, IN. Another approach utilizes Al-MCM-41, a mesoporous material, to catalyze the reaction between primary amines and N,N-dimethylformamide dimethylacetal (DMF-DMA) under solvent-free conditions, providing excellent yields. researchgate.net

Novel magnetic nanocatalysts have also been developed. For instance, Fe₂O₃@SiO₂-SO₃H core-shell nanofibers have been shown to be a highly efficient and reusable catalyst for the synthesis of formamidine derivatives from various amines and triethyl orthoformate. acs.org The magnetic nature of the catalyst allows for easy separation and reuse for at least five cycles without significant loss of activity. acs.org

| Catalyst | Reactants | Product Type | Key Advantages |

| FeCl₃ | Primary aryl amine, Triethyl orthoformate | N,N'-Diarylformamidines | Eco-friendly, ambient temperature, simple procedure. Current time information in Bangalore, IN. |

| Al-MCM-41 | Primary amine, DMF-DMA | Formamidine derivatives | Solvent-free, high yields, cheap and non-toxic catalyst. researchgate.net |

| Fe₂O₃@SiO₂-SO₃H | Diverse amines, Triethyl orthoformate | Formamidine derivatives | Reusable magnetic catalyst, high yields, easy work-up. acs.org |

Condensation and Cyclization Reactions Utilizing Formamidine Acetate

Formamidine acetate is a valuable C1 building block in condensation and cyclization reactions, particularly for the synthesis of nitrogen-containing heterocycles. Its non-hygroscopic nature and ability to be used directly without prior liberation of the free base make it a convenient reagent. isotope.com

One significant application is the one-step synthesis of 4,5-disubstituted pyrimidines directly from ketones. researchgate.net In this reaction, a ketone is heated with an excess of formamidine acetate in a solvent like n-propanol. This method is notable for its operational simplicity and efficiency with a range of alicyclic and benzylic ketones. researchgate.net

Formamidine acetate is also widely used to construct thieno[2,3-d]pyrimidine (B153573) systems, which are of interest in medicinal chemistry. researchgate.net For example, it can be reacted with 2-aminothiophene-3-carbonitrile (B183302) derivatives to yield the corresponding 5-arylthieno[2,3-d]pyrimidin-4-amines. researchgate.net Other applications include the direct condensation with ethyl cyanoacetate (B8463686) to yield ethyl aminomethylenecyanoacetate and with o-phenylenediamine (B120857) to produce benzimidazole (B57391). acs.org

| Reactant(s) with Formamidine Acetate | Resulting Product | Reaction Type |

| Ketones (e.g., Cyclohexanone, Androsterone) | 4,5-Disubstituted Pyrimidines | Condensation/Cyclization researchgate.net |

| o-Phenylenediamine | Benzimidazole | Condensation/Cyclization acs.org |

| 2-Amino-4-arylthiophene-3-carbonitrile | 5-Arylthieno[2,3-d]pyrimidin-4-amine | Condensation/Cyclization researchgate.net |

| Malononitrile | 4-Aminopyrimido[4,5-d]pyrimidine | Condensation/Cyclization acs.org |

| Ethyl cyanoacetate | Ethyl aminomethylenecyanoacetate | Condensation acs.org |

Electrochemical Synthesis Routes to Formamidine Acetate

Electrochemical methods provide a sustainable and cost-efficient alternative for the synthesis of formamidine acetate. A notable process involves the cathodic reduction of cyanamide in an aqueous acetic acid electrolyte. rsc.org This electro-organic synthesis minimizes the use of traditional chemical reagents and the generation of byproducts. researchgate.net

The synthesis can be performed in a flow electrolysis cell using a nickel cathode. rsc.org Cyanamide in an aqueous acetic acid solution serves as the catholyte. Applying a current reduces the cyanamide to formamidine, which is protonated by the acetic acid to form the acetate salt. The product can be isolated with good purity and in moderate yields after work-up. rsc.org This method represents a green chemistry approach, aligning with principles of atom economy and energy efficiency. researchgate.net

| Parameter | Value/Condition |

| Reactant | Cyanamide rsc.org |

| Electrolyte | 4.8 M aqueous Acetic Acid rsc.org |

| Cathode | Nickel rsc.org |

| Mode | Flow electrolysis rsc.org |

| Isolation Yield | 54% (after recrystallization) rsc.org |

Green Chemistry Considerations in Formamidine Acetate Synthesis

The increasing global emphasis on environmentally friendly manufacturing has spurred research into sustainable methods for producing formamidine acetate, aiming to minimize the environmental footprint of its synthesis. marketpublishers.com Traditional methods, such as the condensation reaction of triethyl orthoformate with gaseous ammonia or the desulfurization of thiourea, often involve harsh conditions, expensive reagents, or the production of significant waste. google.comrsc.org In contrast, modern approaches prioritize green chemistry principles, including atom economy, the use of safer solvents, and the reduction of byproducts.

A notable advancement in this area is the catalytic hydrogenation of cyanamide in an aqueous acetic acid solution using a palladium catalyst. google.com This method is advantageous as it utilizes readily available and inexpensive starting materials and proceeds in an environmentally benign solvent. google.comrsc.org The process can achieve high yields of over 95% and is particularly eco-friendly because the reaction solutions can be concentrated to dryness, leaving virtually no byproducts. google.com

Another innovative and sustainable approach is the electrochemical synthesis of formamidine acetate. rsc.org This method involves the cathodic reduction of cyanamide in an aqueous acetic acid electrolyte. rsc.orgresearchgate.net Key benefits of this electrochemical route include:

Elimination of Precious Metal Catalysts: It avoids the need for transition-metal catalysts, which can be costly and pose environmental concerns. rsc.org

Waste Reduction: The process generates no reagent waste. rsc.org

Use of Biocompatible Solvents: It employs sustainable and biocompatible solvents. rsc.org

High Purity: The resulting crude product is often pure enough for direct use in subsequent reactions, such as the synthesis of pyrimidines, eliminating the need for further purification steps. rsc.org

Reusability: The aqueous acetic acid electrolyte can be easily reused, and the primary consumable is water. rsc.org

These green synthetic routes align with the principles of sustainable chemistry by improving atom economy, reducing waste, and avoiding hazardous materials, thus offering more environmentally and economically viable alternatives to conventional methods. marketpublishers.comresearchgate.net

Table 1: Comparison of Synthetic Routes for Formamidine Acetate from a Green Chemistry Perspective

| Synthetic Route | Starting Materials | Solvents | Catalyst | Key Green Advantages | Disadvantages |

| Catalytic Hydrogenation | Cyanamide, Acetic Acid, Hydrogen Gas | Water, Acetic Acid | Palladium | High yield (>95%), Inexpensive starting materials, No byproducts. google.com | Use of precious metal catalyst, Potential for catalyst poisoning. rsc.org |

| Electrochemical Synthesis | Cyanamide, Acetic Acid | Water, Acetic Acid | None (uses cathode) | No transition-metal catalyst, No reagent waste, Reusable electrolyte, High purity of crude product. rsc.org | Requires specialized electrochemical equipment. |

| Classical Synthesis | Triethyl orthoformate, Ammonia | Glacial Acetic Acid | None | Established method. | Use of gaseous ammonia, Relatively expensive. google.com |

Formylation Reactions with Formamidine Acetate

Formamidine acetate serves as a versatile and effective reagent in formylation reactions, which are crucial for the synthesis of a wide array of organic compounds, including pharmaceuticals and heterocyclic structures. ottokemi.comresearchgate.net It is particularly valuable as a condensing agent for preparing heterocycles like pyrimidines and imidazoles. ottokemi.comottokemi.com

One significant application of formamidine acetate is in the formylation of phenols. researchgate.netrsc.org A method utilizing formamidine acetate and acetic anhydride (B1165640) provides a substantial improvement over traditional formylation techniques like the Vilsmeier-Haack or Duff reactions. researchgate.net This approach offers several advantages:

Mild Conditions: The reaction proceeds without the need for high temperatures or the addition of strong acids or bases. researchgate.netrsc.org

Avoidance of Harsh Reagents: It circumvents the use of highly reactive and potentially hazardous reagents like POCl₃ or SOCl₂. researchgate.net

Higher Yields and Selectivity: It can lead to the formation of mono-, di-, or even tri-formylated products in high yields, depending on the substrate and reaction conditions. researchgate.netrsc.org The intermediate formed is less deactivating than the iminium intermediates in Vilsmeier reactions, facilitating multiple formylations. researchgate.net

Formamidine acetate is also instrumental in the synthesis of heterocyclic compounds. For instance, it can be used to construct the pyrimidine (B1678525) ring system from ketones in a single step. baranlab.org This method is notable for its operational simplicity, mild conditions, and the use of inexpensive reagents. baranlab.org Furthermore, formamidine acetate is employed in the synthesis of precursors for important antiviral drugs, where it facilitates the cyclization step to form a triazine ring, showcasing its utility in complex molecule synthesis. chemrxiv.orgchemrxiv.org The reaction of formamidine acetate with o-phenylenediamine to produce benzimidazole further illustrates its role as a key building block in heterocyclic chemistry. lookchem.com

The reagent's ability to act as a source of the NCN motif makes it a fundamental tool for constructing nitrogen-containing heterocycles. rsc.org

Table 2: Examples of Formylation and Cyclization Reactions Using Formamidine Acetate

| Substrate | Reagents | Product Type | Key Features | Yield |

| Phenol (B47542) derivatives | Formamidine acetate, Acetic anhydride | Formylated phenols | Mild conditions, avoids strong acids/bases, allows multiple formylations. researchgate.net | High |

| Ketones (e.g., 4-tert-butylcyclohexanone) | Formamidine acetate, n-Propanol | 4,5-Disubstituted Pyrimidines | One-step synthesis, inexpensive reagents, operationally simple. baranlab.org | Often efficient |

| Amino nitrile precursor for Remdesivir | Formamidine acetate | Pyrrolotriazine | Key cyclization step in the synthesis of a pharmaceutical intermediate. chemrxiv.org | 75% (over two steps) |

| o-Phenylenediamine | Formamidine acetate | Benzimidazole | Direct condensation to form a heterocyclic compound. lookchem.com | Not specified |

| Ethyl cyanoacetate | Formamidine acetate | Ethyl aminomethylenecyanoacetate | Direct condensation. lookchem.com | Not specified |

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR for Isotopic Enrichment Assessment

Quantitative ¹³C NMR (qNMR) is a powerful method for determining the precise level of ¹³C incorporation into metabolites derived from a labeled precursor. researchgate.netnih.gov This technique allows researchers to measure the site-specific ¹³C content of each carbon atom within a molecule, providing a detailed isotopic profile. researchgate.net For accurate quantification, specific experimental conditions are required, such as optimized pulse sequences and acquisition parameters, to ensure the signal intensity is directly proportional to the number of nuclei. researchgate.net

The isotopic enrichment is calculated by comparing the integrals of signals from the ¹³C-labeled sample against a known standard or the natural abundance signals. nih.gov This approach has been successfully used to authenticate food products, such as vanillin, by determining their bulk carbon isotope ratios, demonstrating its reliability and potential to replace or complement more traditional methods like Isotope Ratio Mass Spectrometry (IRMS). researchgate.netnih.gov The ability to obtain position-specific isotopic enrichment provides a significant advantage for metabolic flux analysis, where the flow of carbon atoms through various biochemical pathways is traced. nih.gov

Advanced ¹³C NMR Techniques for Structural Elucidation of Labeled Metabolites and Intermediates

When Formamidine-¹³C Acetate is used as a precursor, for instance in the biosynthesis of purines, the ¹³C label is incorporated into the resulting metabolite's carbon skeleton. acs.org Advanced multidimensional NMR techniques are then employed to elucidate the structure of these newly formed, labeled molecules. srce.hr These experiments provide detailed information about the connectivity between atoms.

Key techniques include:

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of ¹³C nuclei with their directly attached protons (¹H). msu.edumsu.edu It is highly effective for assigning protonated carbons, as a cross-peak appears only at the intersection of a directly bonded C-H pair. msu.edu

gHMBC (gradient-selected Heteronuclear Multiple Bond Coherence): This experiment detects correlations between ¹³C and ¹H nuclei over two to four bonds. msu.edumsu.edu It is crucial for piecing together the carbon framework, as it connects proton signals to non-protonated (quaternary) carbons and adjacent carbon atoms, revealing the larger structure. msu.edu

gCOSY (gradient-selected Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to establish proton spin systems within a molecule. srce.hr

¹³C-¹³C COSY/INADEQUATE: For isotopically enriched samples, these experiments show direct carbon-carbon couplings, providing unambiguous evidence for the carbon backbone of a molecule. researchgate.netresearchgate.net This is particularly powerful for complex natural products where other methods may be insufficient. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT is used to differentiate between CH, CH₂, and CH₃ groups by editing the spectrum based on the number of attached protons, which aids in signal assignment.

| NMR Technique | Type of Correlation | Primary Application in ¹³C-Labeled Studies |

|---|---|---|

| gHSQC | ¹H-¹³C (One Bond) | Assigning protonated carbons by showing direct C-H connections. msu.edu |

| gHMBC | ¹H-¹³C (Multiple Bonds) | Establishing the carbon skeleton by linking protons to distant carbons, including quaternary ones. msu.edumsu.edu |

| gCOSY | ¹H-¹H | Identifying adjacent protons to trace out fragments of the molecule's structure. srce.hr |

| ¹³C-¹³C COSY | ¹³C-¹³C (One Bond) | Directly mapping the carbon backbone in highly ¹³C-enriched molecules. researchgate.net |

| DEPT | Spectral Editing | Differentiating between CH, CH₂, and CH₃ carbon signals. |

Solid-State ¹³C and ¹⁵N NMR Applications in Labeled Systems

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for studying the structure and dynamics of non-soluble, rigid, or semi-rigid biological systems that have incorporated isotopic labels. mst.eduresearchgate.net This includes complex assemblies like amyloid fibrils, membrane proteins, and intact cell wall components. sigmaaldrich.comaip.orgopenmedscience.com By using precursors like Formamidine-¹³C Acetate and ¹⁵N-labeled ammonium (B1175870) salts, researchers can biosynthetically enrich proteins and other biomacromolecules with ¹³C and ¹⁵N. sigmaaldrich.comsigmaaldrich.com

Magic-Angle Spinning (MAS) is a key technique in ssNMR that averages out anisotropic interactions, which would otherwise lead to broad, uninterpretable powder patterns, resulting in highly resolved spectra with sharp lines. mst.eduaip.org This allows for the determination of molecular structure at an atomic level in systems not amenable to solution NMR or X-ray crystallography. sigmaaldrich.com For example, ssNMR has been used to determine the de novo three-dimensional structures of microcrystalline proteins and amyloid fibrils by measuring distances and dihedral angles from the labeled sites. sigmaaldrich.comaip.org Furthermore, ssNMR can probe the spatial proximity of different components in a complex biological matrix, such as the relationship between phenolic and polysaccharide domains in suberin, a plant biopolymer. cuny.edu

Interpretation of Isotope Effects on NMR Chemical Shifts

The substitution of a ¹²C atom with a ¹³C atom, or a proton with a deuteron (B1233211) (D), can induce small but measurable changes in the NMR chemical shifts of nearby nuclei. srce.hrnih.gov This phenomenon, known as the isotope effect, can provide subtle but valuable structural information. Deuterium isotope effects (DIEs) on ¹³C chemical shifts are particularly well-studied. srce.hrrsc.org

The effect is defined as the difference in chemical shift between the normal and the isotopically substituted molecule (e.g., nΔC(D) = δC(H) – δC(D), where n is the number of bonds separating the observed carbon from the deuterium). srce.hr These effects can be transmitted through several bonds and even across hydrogen bonds. nih.govrsc.org Typically, carbons directly bonded to the substitution site show the largest shifts, but long-range effects up to four or more bonds away can also be detected. rsc.org The magnitude and sign of the isotope effect can be correlated with factors like molecular geometry, hydrogen bonding strength, and tautomeric equilibria in molecules like purines. srce.hrnih.govresearchgate.net For instance, in hydrogen-bonded systems, the two-bond isotope effect (²ΔC(OD)) has been used to investigate proton transfer and characterize the hydrogen bond itself. nih.gov

| Isotope Effect Parameter | Description | Typical Research Application |

|---|---|---|

| ¹ΔC (Primary) | Shift change of the ¹³C nucleus itself upon substitution of an attached atom (e.g., ¹H to ²H). | Studying sites of deuteration. rsc.org |

| ²ΔC (Secondary) | Shift change on a carbon two bonds away from the isotopic substitution. | Characterizing hydrogen bonds and tautomeric equilibria. nih.gov |

| Long-Range Effects (>2 bonds) | Shift changes on carbons several bonds away from the substitution site. | Confirming molecular structure and connectivity, sometimes transmitted via hydrogen bonds. nih.govrsc.org |

Mass Spectrometry (MS) for Isotopic Tracing

Mass spectrometry is a highly sensitive technique used alongside NMR for metabolic flux analysis. creative-proteomics.com It excels at quantifying the incorporation of isotopic labels by precisely measuring the mass-to-charge ratio of metabolites and their fragments. creative-proteomics.comshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for ¹³C Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for analyzing the ¹³C-labeling patterns of metabolites. creative-proteomics.comshimadzu.com This technique is particularly effective for analyzing primary metabolites like amino acids and organic acids from biological extracts. mdpi.comresearchgate.net

The process involves several key steps:

Extraction and Derivatization: Metabolites are extracted from cells or tissues. Because many metabolites are not volatile enough for gas chromatography, they must be chemically modified in a process called derivatization. Common methods include trimethylsilylation (TMS) or tert-butyldimethylsilylation (TBDMS), which increase the volatility of the compounds. mdpi.comresearchgate.net

Gas Chromatography (GC): The derivatized mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase as they travel through a long column. researchgate.net

Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This energetic process causes the molecule to break apart into a predictable set of fragment ions. shimadzu.com

Enrichment Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio. By analyzing the mass distribution of a metabolite and its fragments, researchers can determine the number of ¹³C atoms incorporated from a precursor like Formamidine-¹³C Acetate. For example, a fragment containing one ¹³C atom will have a mass that is one Dalton higher than the corresponding unlabeled fragment. shimadzu.comresearchgate.net This allows for the calculation of positional ¹³C enrichment and provides detailed insights into the activity of metabolic pathways. mdpi.comresearchgate.net

This method has been instrumental in studying central carbon metabolism, purine (B94841) biosynthesis, and other key pathways in a variety of organisms, from bacteria to plants and human cells. shimadzu.comresearchgate.netnih.govplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Labeled Compound Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly valuable in the analysis of isotopically labeled compounds like this compound, providing both retention time data and mass-to-charge ratio (m/z) information, which confirms the presence and purity of the labeled species. nih.govannlabmed.org

The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard in quantitative bioanalytical LC-MS assays. nih.gov While SIL internal standards with identical chemical properties to the analyte can sometimes mask issues with stability, recovery, and ion suppression, they generally lead to improved assay performance. nih.gov For instance, the replacement of a structural analogue internal standard with a SIL D8-internal standard in an LC-MS/MS assay for a depsipeptide resulted in significantly lower variance and improved accuracy. scispace.com

In the context of this compound, which has a molecular weight of approximately 104.11 g/mol for the unlabeled form, the incorporation of a 13C atom results in a mass shift. nih.govcymitquimica.com A fully labeled Formamidine-13C,d,15N2 acetate would exhibit a mass shift of M+4. sigmaaldrich.com LC-MS analysis can readily detect this mass difference, confirming the successful incorporation of the isotope. rsc.org The technique is sensitive enough to quantify short-chain fatty acids like acetate at low micromolar concentrations. nih.gov

Derivatization is often employed to enhance the ionization efficiency and chromatographic separation of analytes. For example, glutamine and glutamic acid can be derivatized with dimethylformamide dimethyl acetal (B89532) to form dimethylformamidine isobutyl esters, which improves their detection by ESI-MS/MS. osu.edu While direct analysis of underivatized short-chain fatty acids is possible using specific chromatographic columns, derivatization can be a useful tool in the broader analysis of compounds related to this compound. nih.gov

Table 1: LC-MS Parameters for Analysis of Related Compounds

| Analyte | Derivatization Agent | Column Type | Detection Mode | Key Findings | Reference |

| Short-chain fatty acids | None | Porous Graphitic Carbon (PGC) | Negative Ion ESI-MS/MS | Separation of isomers like isobutyrate and butyrate (B1204436) without derivatization. | nih.gov |

| Glutamine | Dimethylformamide dimethyl acetal | Not specified | ESI-MS/MS | Enhanced sensitivity and ability to distinguish between glutamine and glutamic acid. | osu.edu |

| Depsipeptide | None | Not specified | LC-MS/MS | Use of a SIL internal standard significantly improved precision and accuracy. | scispace.com |

Ancillary Spectroscopic and Diffraction Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. For formamidinium-containing compounds, these techniques are instrumental in identifying characteristic vibrational modes.

In studies of formamidinium lead iodide perovskites, FTIR and Raman spectroscopy have been used to assign the vibrational modes of the formamidinium cation. univpm.itacs.org For instance, a strong peak observed around 1713 cm-1 in the FTIR spectrum has been assigned to the C-N antisymmetric stretching vibration. acs.org Other notable vibrations include the H2N-C-NH2 bending mode around 518 cm-1, NH2 wagging at 592 cm-1, C-N stretching at 1116 cm-1, and NH2 rocking at 1384 cm-1. univpm.it The high-frequency regions between 3000-3100 cm-1 and 3200-3500 cm-1 are associated with C-H and N-H stretching modes, respectively. univpm.it

The table below summarizes some of the key vibrational modes observed in formamidinium-based compounds. The exact peak positions for this compound may be slightly shifted due to the isotopic labeling.

Table 2: Vibrational Modes of the Formamidinium Cation

| Wavenumber (cm-1) | Assignment | Spectroscopic Technique | Reference |

| ~3200-3500 | N-H stretching | Raman | univpm.it |

| ~3000-3100 | C-H stretching | Raman | univpm.it |

| ~1713 | C-N antisymmetric stretching | FTIR | acs.org |

| 1384 | NH2 rocking | Raman | univpm.it |

| 1116 | C-N stretching | Raman | univpm.it |

| 592 | NH2 wagging | Raman | univpm.it |

| 518 | H2N-C-NH2 bending | Raman | univpm.it |

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In the context of formamidinium-containing materials, particularly perovskites, single-crystal X-ray diffraction has been crucial for elucidating their crystal structures. mdpi.comresearchgate.net For example, formamidinium lead iodide (FAPbI3) can exist in different crystal phases, with the cubic α-phase being of particular interest for photovoltaic applications. mdpi.comespublisher.com The formamidinium cation is often found to be dynamically disordered within the crystal lattice. mdpi.com

Table 3: Crystallographic Data for Formamidinium-Containing Perovskites

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| α-FAPbI3 | Cubic | Not specified | Dynamically disordered FA cation. | mdpi.com |

| FAPbBr3 | Cubic | Not specified | Detailed temperature-dependent structural analysis. | researchgate.net |

| (C8H9F3N)2Pb1-xSnxI4 | Orthorhombic | Not specified | 2D mixed Pb and Sn halide perovskite structure. | mdpi.com |

While not a direct characterization of this compound itself, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for characterizing catalysts used in its synthesis. The morphology, size, and structure of a catalyst can significantly influence its activity and selectivity. hidenanalytical.com

In the synthesis of formamidine derivatives, various nanocatalysts have been employed. colab.wsnih.gov For instance, Fe2O3@SiO2-SO3H magnetic nanofibers have been used as a reusable catalyst. nih.gov The characterization of these nanofibers by SEM and TEM confirmed their core-shell structure and morphology, which is essential for their catalytic performance. nih.govresearchgate.net Similarly, Fe3O4@C-dots have been used as a recyclable magnetic nanocatalyst for the green synthesis of formamidines. colab.wsresearchgate.net Electron microscopy revealed the nearly spherical shape and average particle diameter of these nanocomposites, confirming their desired physical properties for catalytic applications. researchgate.net

Table 4: Electron Microscopy in Catalyst Characterization for Formamidine Synthesis

| Catalyst | Electron Microscopy Technique(s) | Key Findings | Reference |

| Fe2O3@SiO2-SO3H nanofibers | SEM, TEM | Confirmed core-shell structure and nanofiber morphology. | nih.gov |

| Fe3O4@C-dots | FESEM, TEM | Revealed nearly spherical shape with an average particle diameter of 11.02 nm. | colab.wsresearchgate.net |

| Fe@SiO2 | SEM, TEM | Characterized mesoporous structure and core-shell formation. | researchgate.net |

Mechanistic Investigations and Reaction Dynamics of Formamidine 13c Acetate Transformations

Mechanistic Pathways of Formamidine (B1211174) Derivative Formation

The formation of N,N'-disubstituted formamidines from precursors like amines and orthoesters involves a series of steps, the understanding of which is crucial for controlling reaction outcomes. Labeling the formamidine carbon with ¹³C allows for unambiguous tracking of the carbon backbone as it is transferred between different chemical entities.

The synthesis of formamidines and related compounds often proceeds through highly reactive, short-lived intermediates. The specific intermediates formed depend on the starting materials and reaction conditions.

One common route to formamidines is the reaction of amines with orthoesters, such as triethyl orthoformate. scirp.orgnih.gov Mechanistic proposals for this reaction suggest that a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), activates the orthoester by coordinating to the ethoxy groups. researchgate.netscirp.org This activation enhances the C-O bond cleavage, leading to the formation of a resonance-stabilized carbocation intermediate, which then undergoes nucleophilic attack by the amine. researchgate.net

Alternatively, when amines react with acetals like N,N-dimethylacetamide dimethyl acetal (B89532), the reaction can yield a mixture of an acetamidine (B91507) and an imidate ester (or O-methylimidate) intermediate. organic-chemistry.org The formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethyl amine, which favors the formation of the amidine. organic-chemistry.org Studies on the conversion of amine hydrochloride salts to acetamides using trimethyl orthoacetate have shown that these reactions proceed via an O-methylimidate intermediate, which is subsequently demethylated by the chloride ion. colab.ws

In other pathways, such as those starting from ketoximes, an imidoyl fluoride can be generated in situ. nsf.gov This reactive intermediate is then readily converted to the corresponding amidine upon reaction with an amine nucleophile. nsf.gov The use of Formamidine-¹³C Acetate (B1210297) in studies of exchange reactions allows for precise tracking of the labeled carbon as it partitions between reactants, intermediates, and products.

The formamidine carbon is electrophilic and susceptible to nucleophilic attack, a property that drives both its formation and subsequent exchange reactions. The reaction of amines with triethyl orthoformate, for instance, involves the nucleophilic displacement of ethoxy groups by the amine. researchgate.netscirp.org Similarly, the conversion of in situ-generated imidoyl fluorides to amidines proceeds via nucleophilic attack by an amine. nsf.gov

Once formed, the formamidine group itself can undergo dynamic amine exchange. This process is particularly efficient in N-H-containing formamidines, where the N=C(H)-NH fragment can participate in an "imine-like" exchange with other N-containing nucleophiles. This exchange can be influenced by the nature of the incoming amine, with different reaction regimes observed for aliphatic amines, aromatic amines, and alkoxyamines. In protic solvents like methanol, the exchange process can be sluggish, but the presence of intramolecular hydrogen-bonding groups in the nucleophile (such as in amino alcohols) can significantly alter the reaction pathway, favoring the displacement of the urea (B33335) component in formamidine ureas to yield formamidines. scirp.org

A specific mechanistic pathway for nucleophilic substitution in some heterocyclic systems is the ANRORC mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. nih.gov This mechanism has been observed in reactions of substituted pyrimidines with metal amides, where the nucleophile adds to the ring, causing it to open and subsequently re-close to yield the substituted product. nih.gov

The utility of a ¹³C-labeled formamidine is paramount in these studies. It allows researchers to follow the transfer of the formamidinyl group between different amine nucleophiles, providing definitive evidence for the exchange mechanism and allowing for the quantification of reaction kinetics and equilibria.

| Nucleophile Type | Reaction Conditions | Observed Outcome | Reference |

|---|---|---|---|

| Primary Nitrogen Nucleophiles (e.g., primary amines, hydrazines) | Aprotic Solvents | Exchange of the imine fragment in formamidine ureas. | scirp.org |

| Amino Alcohols | Protic Solvents (e.g., methanol) or Solvent-Free | Displacement of the urea component from formamidine ureas to form new formamidines. | scirp.org |

| Aliphatic, Aromatic, and Alkoxyamines | General Exchange with N-H Formamidines | Three distinct exchange regimes based on the nature of the incoming amine and leaving group. | scirp.org |

| Metal Amides (e.g., Sodium Amide) | Substituted Pyrimidines in Ammonia (B1221849) | Substitution via the ANRORC mechanism. | nih.gov |

The reactivity of the formamidine carbon can be significantly enhanced through protonation or coordination to a Lewis acid. This process, known as proton-induced electrophilicity, increases the positive character of the carbon atom, making it more susceptible to nucleophilic attack. scirp.org In N-H-containing formamidines, association with carboxylic acids leads to a well-defined complex that enhances electrophilicity, facilitating the exchange of the amine portion. scirp.org

Many synthetic routes for formamidines employ acid catalysis. Lewis acids like FeCl₃ and CAN are proposed to activate triethyl orthoformate, enhancing C-O bond cleavage and generating a more electrophilic intermediate that readily reacts with amines. researchgate.netscirp.org Similarly, solid acid catalysts such as sulfonated rice husk ash and magnetic Fe₂O₃@SiO₂–SO₃H nanofibers have been used to promote the reaction between amines and triethyl orthoformate under mild conditions. nih.gov The catalytic cycle involves the activation of the orthoformate, followed by nucleophilic attack and elimination steps, with the catalyst being regenerated. The use of ¹³C-labeled starting materials in these catalytic studies helps to confirm that the formamidine carbon originates from the orthoformate and allows for the study of kinetic isotope effects to further probe the rate-determining steps of the mechanism.

Isomerization and Tautomerism in Formamidine-¹³C Systems

Formamidine systems exhibit rich structural diversity due to the possibility of isomerization around the C-N bonds and prototropic tautomerism. mdpi.com The ¹³C label in Formamidine-13C Acetate is invaluable for studying these dynamic equilibria, as the chemical environment of the labeled carbon changes with each isomeric or tautomeric form, leading to distinct and measurable signals in ¹³C NMR spectra.

N,N'-disubstituted formamidines can exist as E (trans) and Z (cis) isomers with respect to the C=N double bond. colab.ws The relative stability of these isomers and the energy barrier to their interconversion are key aspects of their reaction dynamics. For the parent formamidine molecule, density functional theory (DFT) calculations predict the E conformer to be more stable than the Z conformer. colab.wsacs.org

The energy barrier for E/Z isomerization can be significant. For N,N′-di(2-pyridyl)formamidines, the activation energy for the E/Z equilibration was determined to be 90 kJ mol⁻¹ in CDCl₃. researchgate.net In the case of the parent formamidine, the activation energy for the E → Z isomerization has been estimated at 26.7 kcal mol⁻¹. colab.wsacs.org The Z-isomers are often less stable and can be difficult to isolate, sometimes being 'frozen' in a perpendicular configuration before readily isomerizing to the more stable E-form, a process that can be facilitated via the conjugate acid. mdpi.com

The introduction of sterically demanding substituents can influence the conformational preferences, sometimes destabilizing the typical dimeric structures observed in the solid state and allowing for the observation of rare s-cis isomers in solution. scirp.org

| Transformation | Parameter | Calculated Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| E/Z Isomerization | Relative Stability (E vs. Z) | E is 1.4 more stable | DFT | colab.wsacs.org |

| Activation Energy (E → Z) | 26.7 | DFT | colab.wsacs.org | |

| 1,3-Sigmatropic Shift | Energy Barrier (from E isomer) | 47.6 | DFT | colab.wsacs.org |

| Unimolecular Decomposition (to HCN + NH₃) | Barrier Height (from Z isomer) | 66.8 | DFT | colab.wsacs.org |

Prototropic tautomerism involves the migration of a proton between different sites within a molecule, accompanied by a rearrangement of double bonds. organic-chemistry.orgnsf.gov In formamidine systems, this leads to an equilibrium between different tautomeric forms. scirp.org This equilibrium is a key reason why the N=C(H)-NH fragment can behave as a "bis-imine," allowing both nitrogen-containing fragments to be exchanged. scirp.org

The study of these equilibria is crucial as different tautomers can exhibit varied chemical reactivity and physical properties. For instance, in biomolecules like nucleic acid bases, the presence of rare tautomeric forms is thought to play a role in biological processes. organic-chemistry.org The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nsf.gov Quantum chemical calculations are often employed to study the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govresearchgate.net For example, studies on formamide (B127407), a related system, show that the presence of water molecules can significantly lower the energy barrier for proton transfer between tautomers. nih.govresearchgate.net

¹³C NMR spectroscopy is an ideal experimental technique for investigating prototropic equilibria in systems containing this compound. The distinct chemical shift of the ¹³C-labeled carbon in each tautomer allows for the direct observation and quantification of the different species present at equilibrium.

Applications of Formamidine 13c Acetate in Biochemical Pathway Elucidation

Carbon-13 Metabolic Flux Analysis (13C-MFA)

Carbon-13 Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantitatively measuring the rates (fluxes) of intracellular biochemical reactions. biorxiv.orgsci-hub.se The method involves introducing a ¹³C-labeled substrate, such as acetate (B1210297) derived from Formamidine-13C Acetate, into a biological system. biorxiv.org As the organism metabolizes the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in intermediates and biomass constituents like amino acids and lipids. biorxiv.orgnih.gov By measuring these isotopic patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating the data with a computational model of the organism's metabolism, the fluxes throughout the network can be precisely estimated. biorxiv.orgshimadzu.com

Quantification of Intracellular Metabolic Fluxes using this compound as Tracer

The fundamental principle of using ¹³C-acetate as a tracer is to follow the journey of the labeled carbon atoms. biorxiv.org When cells are fed ¹³C-acetate, it is activated to [¹³C]acetyl-CoA. This molecule is a key precursor for numerous pathways, and the ¹³C label it carries serves as a beacon. The distribution of this label into various metabolites is not random; it is dictated by the activities of the enzymes and the topology of the metabolic network. biorxiv.org

For instance, the entry of [¹³C]acetyl-CoA into the TCA cycle will result in specific labeling patterns in cycle intermediates and the amino acids derived from them. mit.edu By analyzing the mass isotopomer distributions (MIDs) of these molecules—that is, the relative abundances of molecules with different numbers of ¹³C atoms—researchers can deduce the relative contributions of different pathways. biorxiv.org Computational software integrates these MIDs with stoichiometric models and extracellular uptake/secretion rates to solve for the unknown intracellular fluxes, providing a detailed, quantitative map of metabolic activity. biorxiv.orgshimadzu.com This approach has been successfully applied to quantify fluxes in organisms ranging from bacteria to human cells. biorxiv.orgshimadzu.comnih.gov

Elucidation of Acetate Metabolism in Microbial Systems

¹³C-MFA with acetate as the tracer has been instrumental in understanding how various microorganisms utilize this two-carbon substrate.

Yarrowia lipolytica : In this oleaginous yeast, ¹³C-MFA has been used to study the conversion of acetate into lipids. nih.gov Studies have shown that when grown on acetate, Y. lipolytica actively uses the glyoxylate (B1226380) shunt. nih.govresearchgate.net The analysis revealed that the primary source of NADPH required for fatty acid synthesis is the pentose (B10789219) phosphate (B84403) pathway (PPP), similar to when glucose is the substrate. nih.gov The flux through gluconeogenesis was found to vary depending on the strain and the growth phase (growth vs. lipid production). nih.gov By controlling the activities of malate (B86768) transport and pyruvate (B1213749) kinase, the cell fine-tunes the flux from the glyoxylate shunt, directing the necessary carbon for biosynthesis and NADPH generation while channeling the rest back to the TCA cycle for energy. nih.gov

Saccharomyces cerevisiae : In the context of sporulation, ¹³C NMR studies using [2-¹³C]acetate have shown that S. cerevisiae operates both the tricarboxylic acid (TCA) cycle and the glyoxylate cycle. nih.gov During the initial hours, the primary metabolite produced from acetate is glutamate (B1630785). nih.gov Later, trehalose (B1683222) and saturated fatty acids are synthesized. nih.gov Analysis of the labeling patterns in trehalose indicated a cycling of glucose through the hexose (B10828440) monophosphate shunt (another name for the PPP). nih.gov Other studies have identified a "pyruvate bypass," where pyruvate is converted to acetate and then to cytosolic acetyl-CoA, as a key route for supplying this crucial precursor. nih.govmdpi.com

Chlamydomonas reinhardtii : For this green alga, ¹³C-MFA was employed to quantify metabolic pathways during heterotrophic growth on acetate. plos.orgnih.gov The study revealed that acetate assimilation into acetyl-CoA occurs in the cytosol, mitochondria, and plastid. plos.orgnih.gov A significant finding was that a majority of the malate flux is shuttled to the cytosol and plastid to be converted to oxaloacetate, thereby supplying reducing equivalents to these compartments, even with a complete TCA cycle present in the mitochondria. plos.orgnih.gov The measured fluxes demonstrated that the organism sacrifices optimal biomass yield to enhance the production of ATP and reducing equivalents. plos.orgnih.gov

| Pathway/Compartment | Relative Flux (%) | Reference |

|---|---|---|

| Conversion to AcCoA in Cytoplasm (for TCA Cycle entry) | 53% | plos.orgnih.gov |

| Direct Transport into Mitochondria | 35.6% | plos.orgnih.gov |

| Conversion to AcCoA in Plastid (for Fatty Acid Synthesis) | 11.4% | plos.orgnih.gov |

Thermoproteus neutrophilus : In this hyperthermophilic archaeon, ¹³C-NMR studies showed that acetate is assimilated via the reductive carboxylation of acetyl-CoA to pyruvate. nih.gov Pyruvate is then converted to phosphoenolpyruvate (B93156) and further to oxaloacetate. nih.gov While 2-oxoglutarate is mainly formed via citrate (B86180), labeling patterns suggested that a small portion (around 15%) is synthesized through the reductive citric acid cycle. nih.gov

Tracing Carbon Flow through Central Carbon Metabolism

The acetyl-CoA generated from ¹³C-acetate is a direct entry point into the central carbon metabolism, allowing for detailed tracing of key pathways.

TCA Cycle and Glyoxylate Shunt : When [¹³C]acetyl-CoA condenses with oxaloacetate, it introduces the ¹³C label into the TCA cycle. The subsequent decarboxylation steps and symmetric intermediates like succinate (B1194679) lead to characteristic scrambling and distribution of the label among the cycle's intermediates. mit.edu The glyoxylate shunt acts as a bypass of the TCA cycle's decarboxylation steps, converting isocitrate to succinate and glyoxylate. cambridge.org By comparing the labeling patterns of metabolites like succinate, malate, and derived amino acids (e.g., glutamate and aspartate), ¹³C-MFA can precisely quantify the relative flux between the full TCA cycle and the glyoxylate shunt. shimadzu.comnih.gov This is critical for understanding how cells balance energy production (TCA cycle) against biomass precursor synthesis (glyoxylate shunt), particularly when growing on two-carbon sources like acetate. nih.gov

Gluconeogenesis and Pentose Phosphate Pathway (PPP) : In many organisms growing on acetate, carbon must be directed towards gluconeogenesis to produce essential sugar phosphates for nucleotide and amino acid synthesis. nih.gov Acetate-derived carbon enters this pathway via oxaloacetate. The ¹³C label from acetate can thus be traced up into glucose-6-phosphate (G6P) and other sugar phosphates. mit.edu G6P is a branch point for the PPP, a pathway crucial for generating NADPH for reductive biosynthesis (like lipid synthesis) and producing pentose precursors for nucleotides. nih.govcsic.es The PPP rearranges carbon skeletons in a unique way, which alters the labeling pattern of the resulting sugar phosphates. By analyzing the isotopomers of ribose (from RNA) or glucose (from glycogen), researchers can quantify the flux through the PPP relative to glycolysis/gluconeogenesis. nih.govcsic.es In Y. lipolytica grown on acetate, the PPP was confirmed as the main NADPH source for lipid production. nih.gov

Peptide-Based 13C-MFA Methodologies

A powerful extension of ¹³C-MFA involves analyzing the labeling patterns of proteinogenic amino acids. nih.govshimadzu.com Since amino acids are synthesized from specific precursor metabolites in the central carbon metabolism (e.g., glutamate from α-ketoglutarate, alanine (B10760859) from pyruvate), their isotopic labeling directly reflects the labeling of their precursors. nih.govshimadzu.com

Instead of directly measuring intracellular metabolite pools, which can be small and turn over rapidly, this method relies on hydrolyzing total cellular protein to release the constituent amino acids. shimadzu.com The labeling patterns of these amino acids are then measured by GC-MS or LC-MS/MS. shimadzu.com This approach provides a time-averaged, stable readout of the labeling state of the central metabolism. shimadzu.com By using tracers like ¹³C-acetate, the labeling patterns in amino acids can reveal fluxes through pathways like the TCA cycle and even uncover biosynthetic routes. nih.govasm.org For example, ¹³C-acetate assimilation into various amino acids was used to map metabolic pathways in Thermoproteus neutrophilus. nih.gov

Discovery of Novel Metabolic Pathways and Bypass Mechanisms

A key strength of ¹³C-MFA is its potential to uncover metabolic activities that are not predicted by genomic data alone. sci-hub.sed-nb.inforoyalsocietypublishing.org When the measured isotopic labeling patterns cannot be reconciled with the known metabolic network model, it points towards the existence of unknown reactions or pathways. sci-hub.se

Using singly labeled substrates, like [1-¹³C]acetate or [2-¹³C]acetate, is particularly effective for discovering novel pathways because the tracing of individual carbon atom transitions is less complex. nih.govnih.gov For example, in Thermoproteus neutrophilus, ¹³C-labeling studies with acetate revealed two remarkable findings not typical for bacteria: isoleucine was synthesized via the citramalate (B1227619) pathway, and lysine (B10760008) was made via the 2-aminoadipate pathway, a route previously thought to be exclusive to eukaryotes. nih.gov In another instance, ¹³C-MFA studies in Pseudomonas species identified a "pyruvate shunt" (malate → pyruvate → oxaloacetate) that operates alongside the TCA cycle, providing the metabolic network with increased plasticity. frontiersin.org

Enzymatic Reaction Mechanisms and Substrate Turnover Studies

Beyond mapping network-level fluxes, ¹³C-labeled acetate is a valuable tool for investigating individual enzymatic reactions and their kinetics. By supplying ¹³C-acetate and measuring the rate of appearance of the ¹³C label in a specific product, one can determine the in vivo turnover rate of the substrate for the enzyme that produces it.

For example, studies in Saccharomyces cerevisiae have used dynamic ¹³C-labeling experiments to confirm the rapid turnover of storage carbohydrates like glycogen (B147801) and trehalose. oup.com In these experiments, the feed was switched from unlabeled to fully ¹³C-labeled glucose, and the rate of ¹³C incorporation into downstream metabolites and CO₂ was monitored. oup.com While this example uses glucose, a similar principle applies to acetate. By introducing a pulse of ¹³C-acetate and monitoring the dynamic labeling of metabolites over a short time course, researchers can gain insights into the speed of metabolic processes and the turnover rates of specific metabolite pools, which are direct consequences of the collective enzymatic activities in the network. oup.com Furthermore, ¹³C-acetate can be used to probe enzyme inhibition. In a study on E. coli, ¹³C-MFA revealed that the presence of phenol (B47542) inhibited citrate synthase, leading to a reduced TCA cycle flux and an overflow of carbon towards acetate production. frontiersin.org

Probing Enzyme Active Site Topologies with Labeled Formamidine (B1211174) Derivatives

The active site of an enzyme is a complex three-dimensional pocket where catalysis occurs. Understanding its structure and the interactions with substrates or inhibitors is fundamental to enzymology and drug design. Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes small-molecule probes to directly assess the functional state of enzymes within complex biological systems. nih.gov These probes are designed to specifically bind and label the active sites of a particular class of enzymes. nih.govthermofisher.com

Active site probes typically consist of a reactive group (or "warhead") that forms a covalent bond with a residue in the active site, a linker, and a reporter tag. nih.gov While formamidine itself is not a universal reactive group, formamidine derivatives can be incorporated into larger molecules designed to act as specific enzyme inhibitors or substrates. For instance, the formamidine group is a key precursor in the synthesis of purines, making its labeled derivatives valuable for studying enzymes involved in nucleotide metabolism. uio.no

By incorporating a ¹³C-labeled formamidine derivative into a potential inhibitor, researchers can use ¹³C-NMR to monitor the inhibitor's binding and orientation within the enzyme's active site. nih.gov Changes in the chemical shift of the ¹³C label upon binding provide detailed information about the local electronic environment, helping to map the topology of the active site and identify key contact points between the enzyme and the inhibitor. nih.govcsu.edu.au This approach is particularly powerful for studying enzymes that have electrophilic sites, which can be targeted by nucleophilic probes. acs.org

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Complexes using ¹³C-Labeled Species

High-resolution ¹³C-NMR spectroscopy is a premier tool for obtaining detailed structural and stereochemical information about enzyme-substrate and enzyme-inhibitor complexes. nih.gov By selectively enriching a substrate or inhibitor with ¹³C at the site of interest, the NMR signal from that specific carbon atom can be clearly observed, even within a large protein complex. csu.edu.aunih.gov

This technique allows for the direct observation of the chemical state of the bound molecule. For example, studies on serine proteases like α-chymotrypsin, using inhibitors with a ¹³C-labeled carbonyl group, have successfully detected the formation of a tetrahedral adduct between the inhibitor and the active site serine residue. nih.govportlandpress.com This provides direct evidence for the structure of the reaction intermediate. Similarly, research on the cysteine protease papain with ¹³C-labeled inhibitors has demonstrated stereospecific thiohemiacetal formation, a key step in its catalytic mechanism. researchgate.net

Electron Nuclear Double Resonance (ENDOR) spectroscopy, when combined with ¹³C labeling, can provide precise distance measurements within the active site. Studies on the enzyme-substrate complex of soybean lipoxygenase (SLO) with ¹³C-labeled linoleic acid have revealed the exact positioning of the substrate relative to the enzyme's metal cofactor, offering critical insights into the mechanism of C-H activation. nih.govacs.orgresearchgate.net

Table 1: Examples of ¹³C-Labeled Species in Enzyme Complex Studies

| Enzyme | Labeled Species | Technique | Key Finding | Citations |

| α-Chymotrypsin | L-1-chloro-4-phenyl-3-tosylamido-[2-¹³C]butan-2-one | ¹³C-NMR | Detection of a tetrahedral adduct between the inhibitor and Ser-195. nih.gov | nih.gov |

| δ-Chymotrypsin | Z-Ala-Pro-[2-¹³C]Phe-glyoxal | ¹³C-NMR | Assignment of a signal to a tetrahedral adduct and detection of its oxyanion pKa. portlandpress.com | portlandpress.com |

| Papain | Z-Phe-[2-¹³C]Ala-glyoxal | ¹³C-NMR | Showed that papain binds and stabilizes the fully hydrated form of the glyoxal (B1671930) inhibitor. researchgate.net | researchgate.net |

| Pepsin | Generic ¹³C-labeled inhibitor | Isotope-edited NMR, 2D NOE | Determination of the conformation of the bound inhibitor and structural information of the active site. csu.edu.au | csu.edu.au |

| Soybean Lipoxygenase (SLO) | ¹³C-labeled Linoleic Acid | ¹³C ENDOR Spectroscopy | Revealed two distinct conformers of the substrate in the active site, only one of which is reactive. nih.govacs.org | nih.govacs.org |

| Adenosine Deaminase | [4,5-¹³C]-2'-deoxyuridine | ¹³C-NMR | Showed that the substrate retains its sp² hybridization upon binding, with no accumulation of a hydrated intermediate. nih.gov | nih.gov |

Dynamics of Enzymic Catalysis (e.g., cryoenzymology with ¹³C NMR)

Understanding the complete catalytic cycle of an enzyme requires the characterization of transient, short-lived intermediates. Cryoenzymology, the study of enzymes at sub-zero temperatures, allows researchers to slow down reaction rates dramatically, making it possible to trap and observe these fleeting states. nih.govnih.gov When combined with ¹³C-NMR, this technique becomes exceptionally powerful for assigning rigorous structures to these intermediates. nih.gov

A seminal application of this combined approach was in the study of the protease trypsin. By monitoring the hydrolysis of a highly specific substrate enriched with ¹³C at the carbonyl carbon, researchers were able to directly detect and characterize a transient acyl-trypsin intermediate for the first time. nih.govcore.ac.uk The reaction was slowed sufficiently by the low temperature (e.g., -21°C in 40% dimethyl sulfoxide) to allow for the accumulation and NMR detection of the intermediate. core.ac.uk

Similar studies on the cysteine protease papain have also been successful. Using a ¹³C-labeled thionopeptide substrate at sub-zero temperatures, a productive thioacyl-enzyme intermediate was trapped and identified via ¹³C-NMR, providing a direct snapshot of a key covalent intermediate in the catalytic pathway. acs.org These studies highlight the unique ability of cryoenzymology with ¹³C-NMR to provide a clearer picture of the dynamics of enzyme-catalyzed processes. nih.gov

Table 2: Cryoenzymology and ¹³C-NMR for Detecting Catalytic Intermediates

| Enzyme | Labeled Substrate/Method | Key Intermediate Detected | Significance | Citations |

| Trypsin | Nα-benzyloxycarbonyl-L-lysine p-nitrophenyl ester (¹³C-labeled) | Acyl-trypsin intermediate | First direct detection of this covalent intermediate for a highly specific substrate. nih.govcore.ac.uk | nih.govcore.ac.uk |

| Papain | N-Benzoyl-[1-¹³C]glycine thionopeptide | Thioacyl-papain derivative | Direct observation of a productive, covalent intermediate in the catalytic cycle of a cysteine protease. acs.org | acs.org |

Tracing Acetate Incorporation into Cellular Components (e.g., Proteins, Lipids, Amino Acids)

The acetate component of Formamidine-¹³C Acetate, when labeled with ¹³C, serves as a crucial tracer for a wide range of anabolic pathways. Acetate is a central metabolic node, readily converted to acetyl-CoA, which is a building block for numerous essential biomolecules. By supplying cells or organisms with ¹³C-labeled acetate, researchers can track the flow of these carbon atoms into various cellular components using mass spectrometry or NMR. nih.govnih.govnih.gov

This technique, known as stable isotope tracing or metabolic flux analysis, has provided profound insights into cellular metabolism. isotope.comosti.gov For example, studies using ¹³C-labeled acetate have shown that it is a critical fuel source for CD8+ T effector cells during an immune response, particularly for fueling the tricarboxylic acid (TCA) cycle late in infection when glutamine usage decreases. nih.govnih.gov

Detailed research findings include:

Protein and Amino Acid Synthesis: It has been demonstrated that uniformly ¹³C-labeled proteins can be efficiently produced for NMR studies by growing cells in media where sodium [1,2-¹³C₂]acetate is the only carbon source. nih.govacs.org This method is a cost-effective alternative to using labeled glucose. nih.gov Furthermore, tracing ¹³C from acetate into the amino acid pool helps to confirm or discover metabolic pathways, such as the activity of the glyoxylate cycle or specific transaminase reactions. jove.com

Lipid Synthesis: ¹³C metabolic flux analysis using labeled acetate has been instrumental in understanding lipid biosynthesis in the oleaginous yeast Yarrowia lipolytica. isotope.comosti.gov These studies revealed that the glyoxylate shunt is constantly active and that the pentose phosphate pathway is the primary source of NADPH required for lipid synthesis. osti.gov In the alga Chlamydomonas reinhardtii, pulse-chase experiments with [¹³C₂]acetate showed that about one-third of the fatty acids and glycerol (B35011) backbones in newly synthesized storage lipids (triacylglycerols) are derived from the turnover of pre-existing membrane lipids. nih.gov

DNA and Other Components: In environmental microbiology, ¹³C-labeled acetate has been used to identify microbes responsible for bioremediation. By tracking the incorporation of ¹³C into microbial DNA and phospholipid fatty acids (PLFAs), researchers could identify the specific bacteria, such as Geobacter species, that were actively metabolizing the acetate and reducing uranium in a contaminated aquifer. nih.gov

Table 3: Tracing ¹³C-Acetate Incorporation into Cellular Components

| Organism/System | Labeled Tracer Used | Component Analyzed | Key Metabolic Insight | Citations |

| Escherichia coli (for protein expression) | Sodium [1,2-¹³C₂]acetate | Human Carbonic Anhydrase II | Demonstrated cost-effective method for uniform ¹³C-labeling of proteins for NMR. nih.govacs.org | nih.govacs.org |

| Yarrowia lipolytica (yeast) | [¹³C] and [¹³C₂]acetate | Lipids (Triacylglycerides) | Acetate conversion to lipids involves the glyoxylate shunt and pentose phosphate pathway for NADPH. isotope.comosti.gov | isotope.comosti.gov |

| Chlamydomonas reinhardtii (alga) | [¹³C₂]acetate | Membrane lipids, Triacylglycerols | Revealed that ~1/3 of newly synthesized storage lipids originate from the turnover of existing membrane lipids. nih.gov | nih.gov |

| Listeria-infected mice | [¹³C]acetate infusion | CD8+ T cell metabolites | Showed that T cells switch from glutamine to acetate-dependent TCA cycle metabolism late in infection. nih.govnih.gov | nih.govnih.gov |

| Aquifer Microbes | ¹³C-labeled acetate | DNA, Phospholipid Fatty Acids (PLFAs) | Identified active Geobacter and sulfate-reducing bacteria responsible for uranium reduction. nih.gov | nih.gov |

Theoretical and Computational Studies of Formamidine 13c Acetate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying amidine systems.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving formamidine (B1211174) derivatives. By locating and characterizing the geometries and energies of reactants, transition states, intermediates, and products, researchers can elucidate detailed reaction mechanisms. researchgate.netmdpi.com For instance, DFT has been used to study various reaction paths of formamidine, including E/Z isomerization, 1,3-sigmatropic shifts, and unimolecular decomposition to hydrogen cyanide and ammonia (B1221849). researchgate.net The calculated activation energy barriers for these processes provide a quantitative measure of their feasibility. researchgate.net Studies on the hydrolysis of formamidine derivatives have employed DFT to compare different pathways, such as the initial attack of water on the C=N double bond versus the C-N single bond, identifying the rate-limiting steps. researchgate.net Furthermore, DFT can model the catalytic effect of other molecules, like water, which can lower activation barriers by forming cyclic hydrogen-bonded transition states. researchgate.net These mechanistic insights are crucial for understanding the stability and reactivity of Formamidine-13C Acetate (B1210297) in various chemical environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the accurate prediction of spectroscopic parameters, which is vital for the structural elucidation of molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating NMR chemical shifts. nih.govnih.govresearchgate.net For Formamidine-13C Acetate, this technique can predict the ¹³C chemical shift of the isotopically labeled carbon, providing a direct link between the computed electronic structure and experimental NMR data. The accuracy of these predictions depends on the choice of functional and basis set, and it has been shown that with appropriate methods, deviations from experimental values can be less than 2 ppm for ¹³C NMR. nih.govnrel.gov Computational protocols can be benchmarked against experimental data for known compounds to select the most accurate method for the system under study. nih.govmdpi.com This predictive power is invaluable for confirming the structure of this compound and for distinguishing it from potential isomers or degradation products.

Analysis of Conformational and Tautomeric Stabilities

Formamidine and its derivatives can exist in different conformations (e.g., E and Z isomers) and tautomeric forms. DFT calculations are highly effective for determining the relative energies and, therefore, the relative stabilities of these various structures. researchgate.net For the parent formamidine molecule, DFT studies have shown that the E conformer is more stable than the Z conformer by a small energy margin. researchgate.net The energy barrier for the E to Z isomerization has also been calculated, providing information about the rotational dynamics around the C-N bond. researchgate.net In the case of this compound, the molecule exists as an ion pair (formamidinium cation and acetate anion). DFT can be used to model the interactions between these ions and to determine the most stable arrangement, including the effects of hydrogen bonding. Such calculations help to understand the preferred structures of the compound in both the gas phase and in solution, which influences its physical and chemical properties.

Ab Initio and Molecular Dynamics Simulations

While DFT is a powerful workhorse, ab initio methods and molecular dynamics simulations provide deeper insights into dynamic processes and complex intermolecular interactions.

Studies of Proton Transfer Dynamics